Methyltin trichloride
Description
Properties
IUPAC Name |
trichloro(methyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLQYJXUZRYDN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027346 | |
| Record name | Trichloromethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Stannane, trichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloromethylstannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.25 [mmHg] | |
| Record name | Trichloromethylstannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
993-16-8 | |
| Record name | Methyltin trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrichlorotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, trichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloromethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICHLOROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2E6V14U06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The redistribution reaction between dimethyltin dichloride ((CH₃)₂SnCl₂) and stannic chloride (SnCl₄) is a thermally driven process that avoids catalysts. The reaction proceeds as follows:
This method leverages the equilibrium between tin(IV) and tin(II) species to favor methyltin trichloride formation.
Process Conditions and Optimization
-
Temperature : 150–250°C, with optimal performance at 170–220°C.
-
Pressure : Autogenous pressure generated under closed-system heating.
-
Molar Ratios : A SnCl₄:(CH₃)₂SnCl₂ ratio of 0.1:1 to 0.7:1 determines the final product composition. Excess SnCl₄ (up to 5%) can be vacuum-stripped post-reaction for precise control.
-
Reaction Time : 5 minutes to 50 hours, depending on temperature and reactant concentrations.
Table 1: Effect of SnCl₄:(CH₃)₂SnCl₂ Ratio on Product Composition
| SnCl₄:(CH₃)₂SnCl₂ Ratio | CH₃SnCl₃ Yield (%) | (CH₃)₂SnCl₂ Residual (%) |
|---|---|---|
| 0.1:1 | 18 | 82 |
| 0.5:1 | 73 | 27 |
| 0.7:1 | 85 | 15 |
Advantages and Limitations
-
Advantages :
-
Limitations :
Catalytic Synthesis Using Pentavalent Organophosphorous Compounds
Catalytic System and Reaction Pathway
This method employs pentavalent organophosphorous dihalides (e.g., tributylphosphorous dichloride) to catalyze the reaction between methyl chloride (CH₃Cl), metallic tin (Sn), and stannous chloride (SnCl₂):
The catalyst enables the reaction to proceed at atmospheric pressure, significantly reducing energy requirements.
Process Parameters
Table 2: Performance of Tributylphosphorous Dichloride Catalyst
| Cycle | Reaction Time (hr) | CH₃SnCl₃ Yield (%) | (CH₃)₂SnCl₂ Yield (%) |
|---|---|---|---|
| 1 | 2.5 | 18 | 82 |
| 2 | 3.0 | 20 | 80 |
| 3 | 2.8 | 19 | 81 |
| 4 | 3.2 | 21 | 79 |
Applications and Scalability
-
The product mixture (CH₃SnCl₃ and (CH₃)₂SnCl₂) is directly used in PVC stabilizer synthesis, avoiding costly separation.
-
Comparative testing shows methyltin-based stabilizers outperform dibutyltin analogs by 10% in thermal stability.
Analytical Methods for Reaction Monitoring
Proton Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR tracks the consumption of (CH₃)₂SnCl₂ and the emergence of CH₃SnCl₃ resonances at δ 0.8–1.2 ppm.
Gas Chromatography (GC) with Derivatization
Reaction samples are treated with butylmagnesium chloride to form butylstannane derivatives, which are analyzed via GC. This method detects impurities (e.g., trimethyltin chloride) at concentrations as low as 0.1%.
Industrial Case Studies
Hangzhou Dongxu Auxiliary Co., Ltd.
Chemical Reactions Analysis
Types of Reactions: Methyltin trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, to form methyltin hydroxide or methyltin alkoxides.
Oxidation Reactions: this compound can be oxidized to form methyltin oxide.
Reduction Reactions: It can be reduced to form methyltin hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like water, alcohols, or amines under mild conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or oxygen.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Methyltin hydroxide
- Methyltin alkoxides
- Methyltin oxide
- Methyltin hydride
Scientific Research Applications
Industrial Applications
1.1. PVC Stabilizers
Methyltin trichloride is primarily used as a heat stabilizer in the production of polyvinyl chloride (PVC). Its effectiveness in preventing thermal degradation during the processing of PVC makes it a critical component in the plastics industry. This application is essential for ensuring the longevity and durability of PVC products used in construction, automotive, and consumer goods .
1.2. Catalysts for Polyurethane and Silicone Elastomers
In addition to its role in PVC stabilization, this compound serves as a catalyst in the synthesis of polyurethane and silicone elastomers. These materials are widely utilized in coatings, adhesives, and sealants due to their flexibility and resistance to environmental factors .
Analytical Applications
2.1. Quantitative Analysis Using Raman Spectroscopy
Recent advancements have introduced Raman spectroscopy as a viable alternative to traditional gas chromatography (GC) for the quantitative analysis of methyltin compounds. This method allows for real-time monitoring of this compound concentrations during production processes, enhancing quality assurance while minimizing human exposure to toxic substances . The ability to analyze samples in-line reduces delays associated with off-line testing methods.
2.2. Hydrolysis Studies
Research has demonstrated that this compound undergoes hydrolysis in aqueous solutions, which can be influenced by ionic strength and temperature. Understanding these reactions is crucial for assessing the stability and environmental impact of organotin compounds .
Environmental Implications
3.1. Environmental Persistence
The persistence of this compound in the environment raises concerns regarding its potential ecological impact. Studies indicate that organotin compounds can undergo degradation processes such as UV degradation and methylation reactions with inorganic mercury, leading to bioaccumulation and toxicity in aquatic systems .
3.2. Regulatory Considerations
Due to its toxicological profile, this compound has been subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified it under specific regulations due to its mutagenic potential, highlighting the need for careful management and monitoring of its use .
Case Studies
Mechanism of Action
Methyltin trichloride exerts its effects through various mechanisms, including:
Enzyme Inhibition: It can inhibit the activity of enzymes such as lactate dehydrogenase by binding to thiol groups, leading to conformational changes in the enzyme structure.
Cellular Interactions: this compound can interact with cellular components, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Chemical Structures and Physical Properties
Key Observations :
Environmental Behavior and Bioaccumulation
Key Observations :
Enzyme Inhibition Mechanisms
Methyltin compounds inhibit metalloenzymes like alcohol dehydrogenase (ADH) and lactate dehydrogenase (LDH):
Key Observations :
Biological Activity
Methyltin trichloride (CH₃Cl₃Sn), also known as monothis compound, is an organotin compound with significant biological activity and environmental implications. This article reviews the biological effects, mechanisms of toxicity, and relevant case studies concerning this compound.
This compound is a white crystalline solid with a molecular weight of 240.08 g/mol and a melting point of 48-51 °C. It is primarily used in the production of polyvinyl chloride (PVC) stabilizers, antifouling agents, and agricultural biocides. Its structure includes a tin atom bonded to three chlorine atoms and one methyl group, which contributes to its reactivity and biological interactions .
Toxicity Mechanisms
This compound exhibits toxicity through several mechanisms:
- Enzyme Inhibition : Studies indicate that methyltin compounds inhibit key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). This inhibition is linked to the interaction of tin with sulfhydryl (SH) groups in proteins, leading to oxidative stress in cells .
- Neurotoxicity : this compound has been associated with neurotoxic effects, impacting neurotransmitter systems and potentially leading to cognitive deficits. The compound's ability to disrupt cellular signaling pathways is a concern for its neurotoxic potential .
- Immunotoxicity : Organotin compounds, including this compound, have been shown to affect natural killer (NK) cell activity in lymphocytes, which plays a crucial role in immune defense against tumors and infections .
- Environmental Persistence : Methyltin compounds can undergo biomethylation in the environment, leading to their accumulation in aquatic organisms and eventual entry into the food chain, posing risks to human health through seafood consumption .
In Vivo Studies
A study conducted on rats demonstrated the inhibitory effects of trimethyltin chloride (Me₃SnCl) on CAT and SOD activities in liver and kidney tissues. The administration of Me₃SnCl resulted in decreased levels of free SH-groups, indicating oxidative damage . The protective effect of antioxidants was also assessed, showing that co-treatment with meso-tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)porphyrin significantly mitigated the toxic effects of Me₃SnCl.
Environmental Impact Studies
Research has highlighted the environmental risks associated with this compound as a PVC stabilizer. A tiered environmental risk assessment indicated that methyltins pose significant risks due to their persistence in ecosystems and potential bioaccumulation . The study emphasized the need for stringent regulations on organotin compounds due to their long-term ecological impacts.
Summary of Findings
The biological activity of this compound is characterized by its toxic effects on various biological systems through enzyme inhibition, neurotoxicity, and immunotoxicity. Its environmental persistence raises concerns regarding bioaccumulation and potential health risks associated with human exposure via the food chain.
Data Table: Summary of Biological Effects
Q & A
Q. What are the critical safety protocols for handling methyltin trichloride in laboratory settings?
this compound is moisture-sensitive and poses respiratory, dermal, and ocular hazards. Researchers must:
- Use nitrogen-purged environments for storage to prevent hydrolysis .
- Wear PPE compliant with OSHA/EN 149 standards, including chemical-resistant gloves and eye protection.
- Implement engineering controls (e.g., fume hoods, emergency showers) to mitigate exposure during synthesis or handling .
Q. How can researchers accurately quantify this compound in air samples?
The NIOSH-validated method (NMAM 5th Edition) recommends:
- Air sampling at 250 mL/min for time-weighted averages (5.5-hour max) or 1000 mL/min for short-term exposure limits (20-minute max).
- Analysis via gas chromatography coupled with mass spectrometry (GC-MS), calibrated against certified organotin standards .
Q. What are the key physical and thermodynamic properties of this compound relevant to experimental design?
Key properties include:
- Melting point: 48–51°C; Boiling point: 171°C .
- Reaction enthalpy (ΔrH°): -186 ± 28 kJ/mol for its formation from tetramethyltin and tin tetrachloride .
- Molecular weight: 240.104 g/mol; CAS No.: 993-16-8 .
Advanced Research Questions
Q. How can computational chemistry optimize this compound synthesis pathways?
Advanced computational models (e.g., DFT or machine learning) can predict reaction kinetics and stability under varying conditions. For example:
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies (e.g., ΔrH° uncertainty of ±28 kJ/mol ) require:
- Replicating calorimetric studies under controlled humidity (<1 ppm H₂O) to prevent hydrolysis.
- Cross-validating results using high-purity reagents and standardized protocols (e.g., Cox and Pilcher’s thermochemical frameworks ).
Q. How should researchers design stability studies for this compound under environmental conditions?
- Conduct accelerated degradation tests (e.g., 40°C/75% RH) to simulate long-term storage.
- Monitor decomposition products (e.g., methyltin hydroxides) via HPLC-ICP-MS, referencing WHO/IOMC guidelines for organotin speciation .
Q. What methodological gaps exist in current analytical techniques for this compound?
- Limited validation data for trace-level detection (<1 ppb) in complex matrices (e.g., biological samples).
- NIOSH Method 250mL/min sampling may underestimate acute exposure peaks; supplement with real-time sensors .
Methodological Guidance
Q. How to validate novel analytical methods for this compound?
Follow NIOSH criteria for accuracy (±10% bias) and precision (RSD <15%):
- Spike recovery tests in synthetic air matrices.
- Compare results against certified reference materials (e.g., LGC’s organotin mixes ).
Q. What are best practices for synthesizing high-purity this compound?
Q. How to address reproducibility challenges in this compound reactivity studies?
- Document humidity levels and solvent trace moisture (e.g., Karl Fischer titration).
- Share raw datasets (reaction conditions, spectral peaks) in supplementary materials, adhering to Beilstein Journal’s reproducibility guidelines .
Data Interpretation and Reporting
Q. How to contextualize this compound toxicity data within broader organotin research?
Cross-reference ATSDR chloroform toxicological profiles and WHO CICAD 73 to identify shared metabolic pathways (e.g., cytochrome P450 interactions).
Q. What statistical approaches are recommended for analyzing this compound exposure-response relationships?
Use Bayesian models to account for low sample sizes in occupational studies, integrating prior data from analogous compounds (e.g., trimethyltin chloride ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
